1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
143158-55-8
VCID:
VC20839468
InChI:
InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21)
SMILES:
CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Molecular Formula:
C15H13F2NO4
Molecular Weight:
309.26 g/mol
1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 143158-55-8
Cat. No.: VC20839468
Molecular Formula: C15H13F2NO4
Molecular Weight: 309.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143158-55-8 |
|---|---|
| Molecular Formula | C15H13F2NO4 |
| Molecular Weight | 309.26 g/mol |
| IUPAC Name | 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21) |
| Standard InChI Key | OPQCGNDAHQOQPC-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O |
| Canonical SMILES | CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator